

FINDY compound structure and properties

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Compound of Interest		
Compound Name:	FINDY	
Cat. No.:	B15543988	Get Quote

Technical Guide on Fingolimod (FTY720)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Structure and Properties

Fingolimod is a synthetic analogue of the sphingolipid metabolite myriocin, derived from the fungus Isaria sinclairii. It is a sphingosine-1-phosphate (S1P) receptor modulator.

Chemical Structure:

Fingolimod Chemical Structure

Figure 1: 2D Chemical Structure of Fingolimod.

Physicochemical Properties



Property	Value
IUPAC Name	2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Molecular Formula	C19H33NO2
Molecular Weight	307.47 g/mol
CAS Number	162359-55-9
Appearance	White to off-white crystalline solid
Melting Point	121-123 °C
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water
рКа	9.7 (amine)

Pharmacological Properties



Parameter	Description
Drug Class	Sphingosine-1-phosphate (S1P) receptor modulator
Mechanism of Action	Pro-drug that is phosphorylated in vivo to fingolimod-phosphate. Fingolimod-phosphate is a high-affinity agonist at 4 of the 5 S1P receptor subtypes (S1P ₁ , S1P ₃ , S1P ₄ , and S1P ₅). It causes internalization and degradation of S1P ₁ receptors on lymphocytes, leading to their sequestration in lymph nodes.
Primary Indication	Relapsing forms of multiple sclerosis (MS)
Route of Administration	Oral
Metabolism	Phosphorylated by sphingosine kinase 2 to the active metabolite, fingolimod-phosphate. Further metabolized by cytochrome P450 enzymes (primarily CYP4F2).
Half-life	6-9 days

Mechanism of Action and Signaling Pathway

Fingolimod acts as a functional antagonist of the S1P₁ receptor. In its phosphorylated form, it binds to the receptor, leading to its internalization and subsequent degradation. This process prevents lymphocytes from egressing from the lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system in multiple sclerosis.



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Caption: Fingolimod's mechanism of action pathway.



Experimental Protocols

A. Chemical Synthesis of Fingolimod

The synthesis of Fingolimod can be achieved through various routes. A common method involves the following key steps:

- Heck Coupling: Coupling of 4-octyl-1-iodobenzene with diethyl acetamidomalonate.
- Reduction: Reduction of the resulting ester and amide functionalities using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).
- Deprotection: Removal of the protecting groups to yield the final Fingolimod product.
- Purification: Purification of the crude product is typically performed by column chromatography followed by recrystallization.

B. In Vitro Assay: S1P Receptor Binding Assay

This protocol determines the binding affinity of Fingolimod-phosphate to S1P receptors.

- Cell Culture: Use a cell line stably expressing the human S1P₁ receptor (e.g., CHO or HEK293 cells).
- Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.
- Binding Reaction: Incubate the cell membranes with a radiolabeled S1P analogue (e.g., [32P]S1P) and varying concentrations of Fingolimod-phosphate in a suitable binding buffer.
- Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.



C. In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

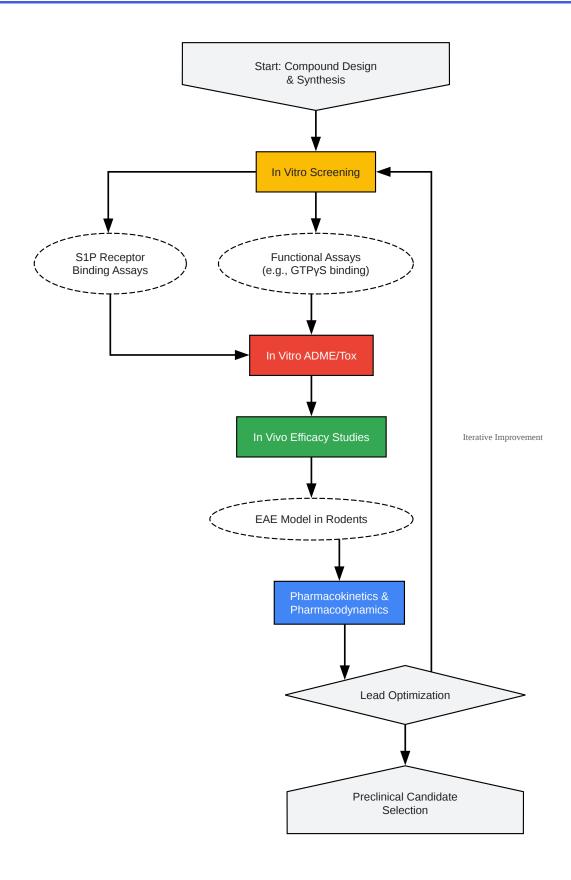
EAE is a widely used animal model for human multiple sclerosis.

- Induction of EAE: Immunize mice (e.g., C57BL/6 strain) with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
- Treatment: Administer Fingolimod (e.g., 0.1-1 mg/kg) or vehicle control orally to the mice, starting from the day of immunization or at the onset of clinical signs.
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).
- Histopathology: At the end of the experiment, perfuse the animals and collect the spinal cords for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol Fast Blue staining).
- Data Analysis: Compare the clinical scores and histopathological findings between the Fingolimod-treated and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of an S1P receptor modulator like Fingolimod.





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Caption: Preclinical evaluation workflow for Fingolimod.







Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the assumption that the queried compound "FINDY" was a misspelling of "Fingolimod." The information provided should be verified with primary literature and established scientific resources. Experimental protocols are generalized and may require optimization.

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